Carboxyl‑Specific 14C Label Enables Unambiguous β‑Oxidation Rate Quantification vs. [U‑14C]Linoleic Acid
In rat hepatocytes, (1‑14C)linoleic acid produces 14CO₂ exclusively from the first β‑oxidation cycle due to carboxyl‑specific labeling. In contrast, [U‑14C]linoleic acid generates 14CO₂ from multiple cleavage cycles, confounding the determination of initial oxidative flux. [1‑14C]Linoleic acid's 14CO₂ release directly quantifies β‑oxidation initiation rate; uniform labeling yields cumulative multi‑cycle output that overestimates true initial rate [REFS‑1]. In rabbit reticulocytes, approximately 10% of exogenous (1‑14C)linoleic acid is metabolized via β‑oxidation to 14CO₂, providing a reproducible baseline for comparing oxidative capacity across experimental conditions [REFS‑2].
| Evidence Dimension | Specificity of 14CO₂ release for quantifying initial β‑oxidation cycle |
|---|---|
| Target Compound Data | 14CO₂ derived exclusively from C‑1 carboxyl carbon; ~10% of metabolized fatty acid converted to 14CO₂ in rabbit reticulocytes |
| Comparator Or Baseline | [U‑14C]Linoleic acid: 14CO₂ released from multiple β‑oxidation cycles; cumulative signal not specific to first cleavage |
| Quantified Difference | (1‑14C)Linoleic acid enables cycle‑specific quantification; [U‑14C] yields multi‑cycle cumulative output that cannot be deconvoluted |
| Conditions | Rabbit reticulocytes ex vivo; rat hepatocytes; isolated liver cell systems |
Why This Matters
The carboxyl‑specific signal enables precise, stoichiometric quantification of β‑oxidation initiation rate, essential for metabolic studies comparing treatment effects on fatty acid catabolism.
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- [2] Serhan, C. N., & Oates, J. A. (1985). Metabolism of polyunsaturated fatty acids by rabbit reticulocytes. European Journal of Biochemistry, 153(2), 393–397. PMID: 3933978. View Source
